
Ethenyl(diethoxy)(phenylethynyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl(diethoxy)(phenylethynyl)silane is an organosilicon compound characterized by the presence of ethenyl, diethoxy, and phenylethynyl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethenyl(diethoxy)(phenylethynyl)silane can be synthesized through a Grignard reaction involving phenylmagnesium chloride and triethoxysilane . The reaction typically occurs at low temperatures to ensure the stability of the intermediate products. The resulting compound is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and automated systems to control reaction conditions precisely. The process may include steps such as the preparation of Grignard reagents, the controlled addition of triethoxysilane, and subsequent purification through distillation or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Ethenyl(diethoxy)(phenylethynyl)silane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are influenced by the presence of the ethenyl and phenylethynyl groups, which can participate in addition and substitution reactions .
Common Reagents and Conditions:
Hydrolysis: This reaction involves the addition of water to the compound, leading to the formation of silanols and ethanol.
Polymerization: The ethenyl group can participate in polymerization reactions, leading to the formation of polymeric materials with unique properties.
Major Products Formed:
Silanols: Formed during hydrolysis.
Siloxanes: Formed during condensation.
Polymers: Formed during polymerization.
Applications De Recherche Scientifique
Ethenyl(diethoxy)(phenylethynyl)silane has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and composites, due to its ability to form stable siloxane bonds.
Organic Synthesis: The compound serves as a precursor for the synthesis of various organosilicon compounds, which are valuable intermediates in organic synthesis.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of ethenyl(diethoxy)(phenylethynyl)silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The ethenyl and phenylethynyl groups can participate in addition and substitution reactions, leading to the formation of various products. The compound’s reactivity is influenced by the electronic effects of the substituents on the silicon atom .
Comparaison Avec Des Composés Similaires
Tetraethoxysilane (TEOS): Used in the synthesis of silica and silicate glasses.
Hexaethoxydisiloxane (HEDS): Forms four-membered cyclic siloxanes during hydrolysis.
Octaethoxytrisiloxane (OETS): Forms various cyclic siloxanes during hydrolysis.
Uniqueness: Ethenyl(diethoxy)(phenylethynyl)silane is unique due to the presence of both ethenyl and phenylethynyl groups, which provide additional reactivity and versatility in chemical reactions. This makes it a valuable compound for the synthesis of advanced materials and organosilicon compounds .
Propriétés
Numéro CAS |
143578-58-9 |
|---|---|
Formule moléculaire |
C14H18O2Si |
Poids moléculaire |
246.38 g/mol |
Nom IUPAC |
ethenyl-diethoxy-(2-phenylethynyl)silane |
InChI |
InChI=1S/C14H18O2Si/c1-4-15-17(6-3,16-5-2)13-12-14-10-8-7-9-11-14/h6-11H,3-5H2,1-2H3 |
Clé InChI |
QZEACKIMKRKUBT-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C=C)(C#CC1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12553313.png)

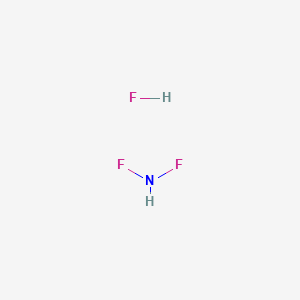
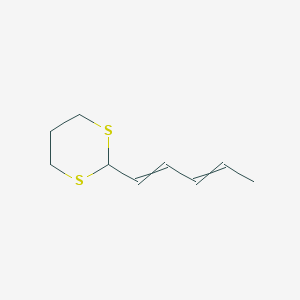
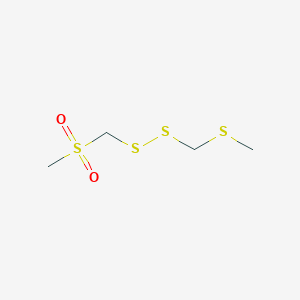
![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)
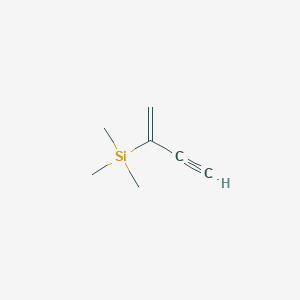
![4-[(Trichloromethyl)sulfanyl]benzonitrile](/img/structure/B12553364.png)
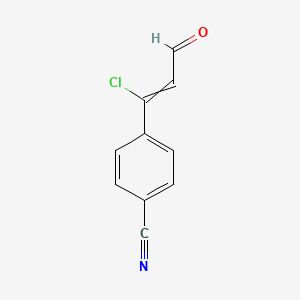

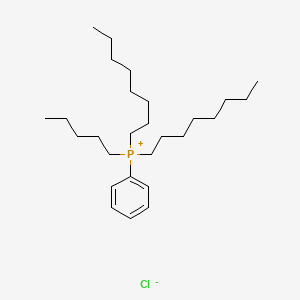
![Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester](/img/structure/B12553392.png)

